

Application Notes and Protocols for Fluoropolyoxin M Susceptibility Testing

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Compound of Interest

Compound Name: Fluoropolyoxin M

Cat. No.: B15565114

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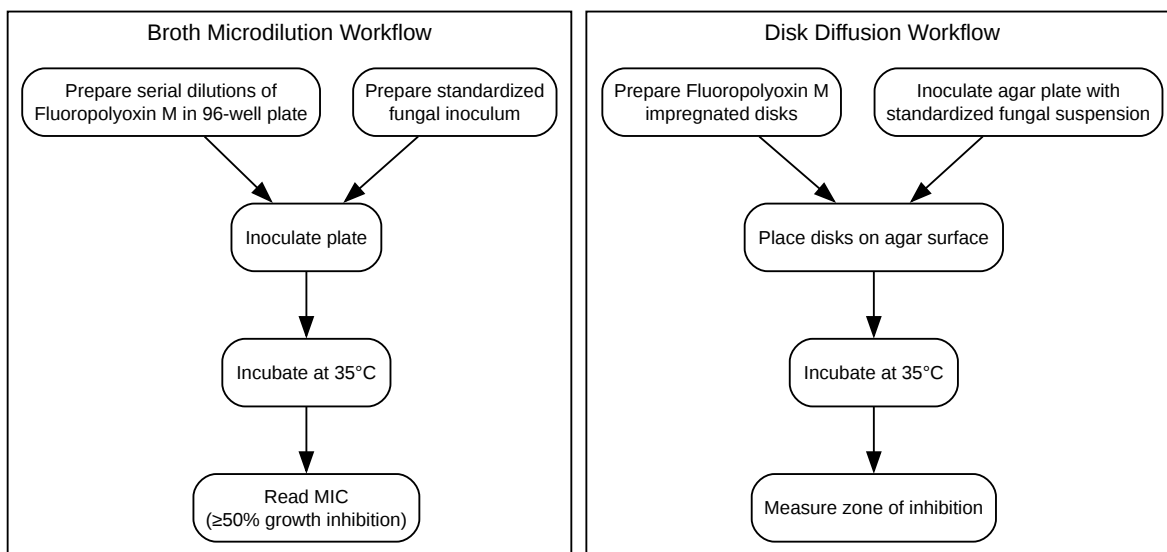
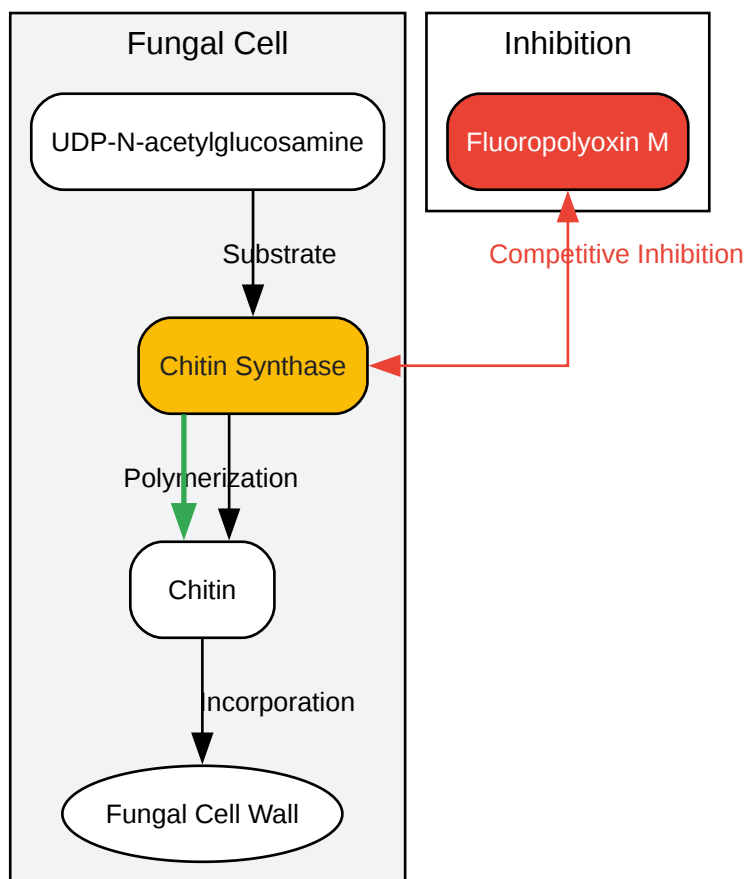
Introduction

Fluoropolyoxin M is a potent inhibitor of chitin synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1][2][3][4] This specific mode of action makes it a promising candidate for the development of novel antifungal agents, as chitin is absent in mammals, offering a high degree of selectivity.[2] Accurate and reproducible susceptibility testing is crucial for evaluating the in vitro efficacy of **Fluoropolyoxin M** against various fungal pathogens, guiding preclinical research, and establishing meaningful therapeutic endpoints.

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of **Fluoropolyoxin M** against fungal isolates using standardized broth microdilution and disk diffusion methods. Additionally, a workflow for an in vitro chitin synthase inhibition assay is described to confirm the compound's mechanism of action.

Mechanism of Action: Inhibition of Chitin Synthase

Fluoropolyoxin M, like other polyoxins, acts as a competitive inhibitor of chitin synthase. It mimics the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and binds to the active site of the enzyme. This binding event prevents the polymerization of N-acetylglucosamine into chitin chains, which are critical structural components of the fungal cell wall. The resulting weakened cell wall cannot withstand osmotic stress, leading to cell lysis and fungal death.



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